molecular formula C10H9F3O3 B13525570 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13525570
M. Wt: 234.17 g/mol
InChI Key: OUYPUNCGHXDHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O3. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 4-(trifluoromethyl)chalcone.

    Hydrogenation: The chalcone is then hydrogenated using a catalyst like palladium on carbon to yield 3-(4-(trifluoromethyl)phenyl)propan-1-ol.

    Oxidation: The alcohol is oxidized using an oxidizing agent such as Jones reagent (chromic acid in sulfuric acid) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of metabolic enzymes, modulation of signaling pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a fluorine atom instead of a hydroxyl group.

    3-(4-Hydroxy-3-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a hydroxyl group in a different position.

Uniqueness

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

OUYPUNCGHXDHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.